tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 623582-54-7
VCID: VC2701728
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC1CO
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

CAS No.: 623582-54-7

Cat. No.: VC2701728

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate - 623582-54-7

CAS No. 623582-54-7
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Standard InChI Key JHCUAQXGKDRBOU-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO
SMILES CC(C)(C)OC(=O)NC1CCCC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC1CO

Chemical Identity and Structural Properties

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is characterized by a cyclopentane backbone with specific stereochemistry. The compound features a tert-butyloxycarbonyl (Boc) protective group on the amine function, which is commonly utilized in organic synthesis for nitrogen protection.

Basic Chemical Information

The compound possesses the following chemical identifiers and properties:

PropertyValue
CAS Number623582-54-7
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
IUPAC Nametert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Standard InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Standard InChIKeyJHCUAQXGKDRBOU-RKDXNWHRSA-N

The molecule contains three key functional groups: a tert-butyloxycarbonyl (Boc) group, a cyclopentane ring, and a hydroxymethyl substituent. The specific stereochemistry (1R,2S) indicates the spatial orientation of these functional groups, which is crucial for its biological activity and synthetic utility.

Structural Features

The stereochemical configuration of this compound is particularly noteworthy. The (1R,2S) designation indicates that:

  • The amine group (protected by the Boc group) at position 1 has the R configuration

  • The hydroxymethyl group at position 2 has the S configuration

This specific stereochemistry contributes to the compound's three-dimensional structure and influences its reactivity patterns and potential biological interactions. The cyclopentane ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, which can be critical for interactions with biological targets.

Synthesis Methodologies

The synthesis of tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate involves specific chemical transformations that maintain the stereochemical integrity of the molecule.

Primary Synthetic Route

The most common synthetic approach to this compound involves the reaction of tert-butyl carbamate (Boc-NH2) with an appropriately functionalized cyclopentyl derivative. This typically proceeds through the following steps:

  • Reaction of tert-butyl chloroformate with (1R,2S)-2-(hydroxymethyl)cyclopentanol

  • Addition of a suitable base, commonly triethylamine, to facilitate the reaction

  • Maintenance of anhydrous conditions to prevent hydrolysis of the carbamate functionality

The synthesis must be conducted with careful attention to stereochemical control to ensure the correct configuration at both chiral centers. The reaction conditions typically require:

  • Controlled temperature environments

  • Absence of moisture

  • Precise stoichiometric ratios of reagents

  • Careful workup procedures to isolate the desired product

Chemical Reactivity and Transformations

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate contains multiple reactive functional groups that can undergo various chemical transformations, making it valuable in synthetic chemistry.

Boc Group Reactivity

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality and exhibits the following characteristics:

  • Stability under basic and nucleophilic conditions

  • Susceptibility to acidic deprotection (typically using trifluoroacetic acid or HCl)

  • Resistance to hydrogenolysis, making it orthogonal to other protecting groups

These properties allow for selective manipulation of other functional groups in the molecule while maintaining protection of the amine.

Hydroxymethyl Group Transformations

The hydroxymethyl functionality can serve as a handle for further chemical modifications:

  • Oxidation to aldehyde or carboxylic acid derivatives

  • Conversion to leaving groups (e.g., mesylates, tosylates) for nucleophilic substitution

  • Participation in esterification or etherification reactions

  • Potential for coordination with metal centers in catalytic processes

These transformations expand the utility of the compound as a versatile building block in complex molecule synthesis.

Biological Activity and Applications

While specific biological activity data for tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is limited in the literature, compounds with similar structural features have demonstrated significant pharmacological properties.

Pharmaceutical Applications

Compounds containing the cyclopentylcarbamate motif have been investigated in various pharmaceutical contexts:

  • As enzyme inhibitors, particularly those where the carbamate can form key interactions with catalytic residues

  • As building blocks for more complex bioactive molecules

  • As intermediates in the synthesis of drug candidates

The presence of multiple functional groups makes this compound potentially valuable in medicinal chemistry research, particularly in structure-activity relationship studies.

Research Findings and Current Investigations

Research on carbamate derivatives, including those containing cyclopentyl moieties, has revealed potential applications in various fields of chemical and biological research.

Enzyme Inhibition Studies

Carbamate derivatives have been extensively studied for their ability to inhibit various enzymes:

  • They can form covalent bonds with nucleophilic residues at enzyme active sites

  • The cyclopentane scaffold can provide favorable hydrophobic interactions

  • The hydroxymethyl group can participate in hydrogen bonding networks that enhance binding affinity

These properties make compounds like tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate potentially valuable in the development of enzyme inhibitors.

Analytical Methodologies

Characterization of tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate typically employs several analytical techniques that provide comprehensive structural information.

Spectroscopic Analysis

The following spectroscopic methods are commonly used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H-NMR provides information about the proton environments, particularly the distinctive tert-butyl signal at approximately 1.4 ppm

    • 13C-NMR reveals the carbon framework, including the characteristic carbamate carbonyl at approximately 155-160 ppm

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for the carbamate C=O stretch (approximately 1690-1740 cm-1)

    • O-H stretching from the hydroxymethyl group (3200-3400 cm-1)

    • N-H stretching from the carbamate function (3300-3400 cm-1)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight (215.29 g/mol)

    • Fragmentation pattern typically showing loss of the tert-butyl group (M-57) as a characteristic feature

Chromatographic Methods

Purification and analysis of this compound typically involve:

  • Thin-Layer Chromatography (TLC) using various solvent systems

  • Column Chromatography, often employing silica gel as the stationary phase

  • High-Performance Liquid Chromatography (HPLC), particularly for assessing purity and stereochemical integrity

Structural Comparisons with Related Compounds

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate shares structural similarities with several related compounds that have been investigated for various applications.

Stereoisomers and Their Properties

The compound exists as one of several possible stereoisomers, each with potentially different properties:

The different stereochemical configurations can significantly impact biological activity and chemical reactivity due to altered three-dimensional arrangements of the functional groups .

Functional Group Variations

Several related compounds feature similar cyclopentane scaffolds but with varying functional groups:

  • Compounds with aminomethyl groups instead of hydroxymethyl groups

  • Derivatives with the functional groups at different positions on the cyclopentane ring

  • Compounds with additional substituents that modify reactivity or biological properties

These variations demonstrate the versatility of the cyclopentyl carbamate scaffold as a platform for diverse chemical functionalities .

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